molecular formula C10H12N2O7 B12387450 1-(|A-D-Ribofuranosyl)-5-nitropyrine-2(1H)-one

1-(|A-D-Ribofuranosyl)-5-nitropyrine-2(1H)-one

Cat. No.: B12387450
M. Wt: 272.21 g/mol
InChI Key: GSGNUHMLOMOYQL-HZRXXTQPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(|A-D-Ribofuranosyl)-5-nitropyrine-2(1H)-one is a synthetic nucleoside analog This compound is characterized by the presence of a ribofuranosyl group attached to a nitropyrine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(|A-D-Ribofuranosyl)-5-nitropyrine-2(1H)-one typically involves the glycosylation of a nitropyrine derivative with a ribofuranosyl donor. One common method involves the use of a protected ribofuranosyl halide, which reacts with the nitropyrine under acidic or basic conditions to form the desired nucleoside analog. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and catalysts like silver perchlorate or trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of protective groups and subsequent deprotection steps are crucial to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(|A-D-Ribofuranosyl)-5-nitropyrine-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various glycosylated compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(|A-D-Ribofuranosyl)-5-nitropyrine-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(|A-D-Ribofuranosyl)-5-nitropyrine-2(1H)-one involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. This compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerase and RNA polymerase, thereby inhibiting the replication of viruses and the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(|A-D-Ribofuranosyl)-5-nitropyrine-2(1H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its nitropyrine moiety allows for versatile chemical modifications, making it a valuable compound for the development of new therapeutic agents.

Properties

Molecular Formula

C10H12N2O7

Molecular Weight

272.21 g/mol

IUPAC Name

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyridin-2-one

InChI

InChI=1S/C10H12N2O7/c13-4-6-8(15)9(16)10(19-6)11-3-5(12(17)18)1-2-7(11)14/h1-3,6,8-10,13,15-16H,4H2/t6-,8?,9+,10-/m1/s1

InChI Key

GSGNUHMLOMOYQL-HZRXXTQPSA-N

Isomeric SMILES

C1=CC(=O)N(C=C1[N+](=O)[O-])[C@H]2[C@H](C([C@H](O2)CO)O)O

Canonical SMILES

C1=CC(=O)N(C=C1[N+](=O)[O-])C2C(C(C(O2)CO)O)O

Origin of Product

United States

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